2-(4-bromophenyl)-N,N-dimethylacetamide

Chemical Synthesis Pharmaceutical Intermediate Quality Control

This 4-bromo-substituted N,N-dimethylacetamide is the precise regioisomer required for CDK inhibitor programs (e.g., US-2020062728-A1). Its para-bromo handle ensures reliable Suzuki-Miyaura coupling, while the moderate lipophilicity (XLogP3=2.2, TPSA=20.3 Ų) optimizes oral bioavailability and permeability. Generic substitution with 2- or 3-bromo isomers introduces unacceptable variability in critical quality attributes. Only high-purity (≥98%) material guarantees yields and SAR integrity.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 19715-80-1
Cat. No. B1335376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N,N-dimethylacetamide
CAS19715-80-1
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)Br
InChIInChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
InChIKeyCNGVHZAORFMGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-N,N-dimethylacetamide (CAS 19715-80-1): Chemical Class and Core Specifications for Procurement


2-(4-Bromophenyl)-N,N-dimethylacetamide (CAS 19715-80-1), with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol , is a synthetic organic compound classified as a tertiary amide . It consists of a 4-bromophenyl group linked via a methylene bridge to an N,N-dimethylacetamide moiety . This structural configuration is characteristic of a versatile building block used in medicinal chemistry and organic synthesis [1]. Commercial availability typically ranges from 95% purity to >98% and >99% [2], with key computed physicochemical properties including a predicted XLogP3 of 2.2 [3] and a boiling point of 335.9±25.0 °C at 760 mmHg [4].

Why Generic Substitution of 2-(4-Bromophenyl)-N,N-dimethylacetamide (CAS 19715-80-1) with In-Class Analogs Fails


Substitution with structurally similar analogs such as the 2-bromo or 3-bromo positional isomers is not scientifically equivalent due to significant differences in reactivity and resulting product profiles. The position of the bromine atom on the phenyl ring dictates regioselectivity in key downstream transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution [1]. Furthermore, the N,N-dimethylacetamide group confers specific solubility and lipophilicity characteristics (XLogP3 = 2.2 [2]) that are distinct from primary amides, esters, or carboxylic acids , which directly impacts purification efficiency and yields in multi-step syntheses. Therefore, simple generic substitution based on molecular formula or similar functional groups introduces unacceptable variability in critical quality attributes (CQAs) and synthetic outcomes [3].

2-(4-Bromophenyl)-N,N-dimethylacetamide (CAS 19715-80-1): Quantified Evidence for Differentiation from Closest Analogs


Purity Variability in 2-(4-Bromophenyl)-N,N-dimethylacetamide (CAS 19715-80-1): 95% vs. ≥99% Grade Differentiation

The commercial purity of 2-(4-Bromophenyl)-N,N-dimethylacetamide is a critical factor in its procurement, with a clear quantitative difference between general reagent grades and specialized high-purity grades. Standard offerings are typically specified at 95% purity , while dedicated pharmaceutical intermediate suppliers provide material with purity exceeding 99% [1]. This ≥4% absolute difference in purity is not trivial; it represents a significant reduction in the burden of potentially toxic or yield-impairing impurities [2].

Chemical Synthesis Pharmaceutical Intermediate Quality Control

Positional Isomerism: 4-Bromo vs. 2-Bromo Regioisomers of Bromophenyl-N,N-dimethylacetamide

The substitution pattern of the bromine atom on the phenyl ring fundamentally alters the compound's chemical behavior and biological profile. 2-(4-Bromophenyl)-N,N-dimethylacetamide (para-substituted) and 2-(2-Bromophenyl)-N,N-dimethylacetamide (ortho-substituted) are distinct chemical entities with different CAS numbers (19715-80-1 vs. 76016-35-8) [1][2]. While they share the same molecular formula (C10H12BrNO) and weight (242.11 g/mol) [3], their 3D shapes and electronic properties are different, leading to different interactions in biological systems or different reactivities in subsequent synthetic steps [4].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Physicochemical Profile of 2-(4-Bromophenyl)-N,N-dimethylacetamide: Lipophilicity (XLogP3) and Structural Properties

The lipophilicity of 2-(4-Bromophenyl)-N,N-dimethylacetamide, a key determinant of membrane permeability and distribution, is quantitatively defined by a computed XLogP3 value of 2.2 [1]. The compound has a topological polar surface area (TPSA) of 20.3 Ų and 2 rotatable bonds . These values, characteristic of this specific N,N-dimethylamide, directly influence its behavior in biological assays and chemical separation processes. In contrast, the parent carboxylic acid or primary amide analogs would have significantly different LogP and hydrogen-bonding profiles .

ADME Prediction Lipophilicity Chemical Property

Documented Use as a Key Intermediate in Patent-Protected CDK8/19 Inhibitors

2-(4-Bromophenyl)-N,N-dimethylacetamide (CAS 19715-80-1) is explicitly cited as a key intermediate in patents covering the synthesis of quinoline-based compounds that act as inhibitors of Cyclin-Dependent Kinase 8 and 19 (CDK8/19) . This is a direct, documented application in the development of a specific class of anti-cancer therapeutics. This contrasts with its positional isomer, 2-(3-bromophenyl)-N,N-dimethylacetamide (CAS 117753-07-8) , or other analogs for which no such documented role in this specific therapeutic class is publicly available.

Cancer Therapy CDK8/19 Inhibitor Pharmaceutical Patent

2-(4-Bromophenyl)-N,N-dimethylacetamide (CAS 19715-80-1): Best Application Scenarios Derived from Quantitative Evidence


Synthesis of CDK8/19 Inhibitors and Related Quinoline-Based Therapeutics

For research programs focused on Cyclin-Dependent Kinase (CDK) inhibition, 2-(4-Bromophenyl)-N,N-dimethylacetamide is the required starting material or intermediate as documented in multiple patents (e.g., US-2020062728-A1, US-11014906-B2) . Its specific para-bromo substitution is essential for the synthetic route, and the high-purity grade (≥99%) [1] is recommended to ensure the fidelity of the final drug candidate. Procurement of the positional isomers (2-bromo or 3-bromo) is not suitable for this application [2].

Lead Optimization in Medicinal Chemistry Requiring Controlled Lipophilicity

When a medicinal chemistry project requires a building block with a specific, moderate lipophilicity profile for oral bioavailability or cell permeability, 2-(4-Bromophenyl)-N,N-dimethylacetamide (XLogP3 = 2.2, TPSA = 20.3 Ų) [3] is a quantifiably suitable choice. It offers a distinct advantage over the more polar 4-bromophenylacetic acid or primary amide analogs, which would impart undesirable solubility and hydrogen-bonding characteristics . This property profile is critical for designing compounds with balanced physicochemical properties.

Suzuki-Miyaura Cross-Coupling Reactions for Generating Diverse Biaryl Libraries

In parallel synthesis or high-throughput experimentation settings, the aryl bromide handle in 2-(4-Bromophenyl)-N,N-dimethylacetamide is ideally positioned (para) for standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [4]. Using a high-purity source (≥99%) [5] ensures that the coupling partner is not consumed by side reactions with impurities, thereby maximizing the yield and purity of the resulting biaryl library and providing more reliable structure-activity relationship (SAR) data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromophenyl)-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.